Cas no 1261907-95-2 (6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid)

6-クロロ-2-(5-フルオロ-2-メトキシフェニル)安息香酸は、有機合成化学において重要な中間体として利用される化合物です。その分子構造には、クロロ基、フルオロ基、メトキシ基といった複数の官能基が含まれており、高い反応性と多様な修飾可能性を有しています。特に医薬品開発分野では、活性医薬成分(API)の合成前駆体としての応用が期待されます。本化合物の特徴として、優れた化学的安定性と純度の高さが挙げられ、精密な合成反応における信頼性の高い原料として使用可能です。また、芳香族環上のハロゲン置換基により、さらなる誘導体化が容易に行える点も利点です。

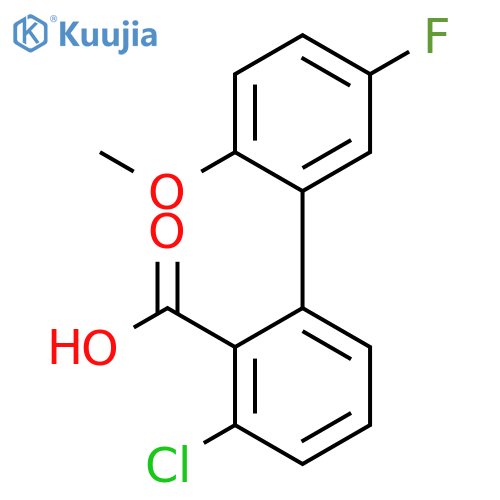

1261907-95-2 structure

商品名:6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid

CAS番号:1261907-95-2

MF:C14H10ClFO3

メガワット:280.678806781769

MDL:MFCD18320705

CID:2762695

PubChem ID:53226603

6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- DTXSID80690221

- 6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%

- 1261907-95-2

- 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid

- MFCD18320705

- 6-CHLORO-2-(5-FLUORO-2-METHOXYPHENYL)BENZOIC ACID

- 6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid

-

- MDL: MFCD18320705

- インチ: InChI=1S/C14H10ClFO3/c1-19-12-6-5-8(16)7-10(12)9-3-2-4-11(15)13(9)14(17)18/h2-7H,1H3,(H,17,18)

- InChIKey: AOEYGIJOBRZZSU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 280.0302500Da

- どういたいしつりょう: 280.0302500Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 46.5Ų

6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB327905-5 g |

6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%; . |

1261907-95-2 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB327905-5g |

6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%; . |

1261907-95-2 | 95% | 5g |

€1159.00 | 2025-03-19 |

6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

1261907-95-2 (6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid) 関連製品

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261907-95-2)

清らかである:99%

はかる:5g

価格 ($):687.0